4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride
CAS No.: 2155852-54-1
Cat. No.: VC4177208
Molecular Formula: C9H11Cl2N3S
Molecular Weight: 264.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2155852-54-1 |
|---|---|
| Molecular Formula | C9H11Cl2N3S |
| Molecular Weight | 264.17 |
| IUPAC Name | 4-methyl-5-pyridin-2-yl-1,3-thiazol-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H9N3S.2ClH/c1-6-8(13-9(10)12-6)7-4-2-3-5-11-7;;/h2-5H,1H3,(H2,10,12);2*1H |
| Standard InChI Key | KCJDYCLFSTWJDZ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)N)C2=CC=CC=N2.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring (C₃H₃NS) fused with a pyridine moiety (C₅H₅N). The methyl group at position 4 and the pyridine at position 5 create a planar structure conducive to π-π stacking interactions. The dihydrochloride salt form improves aqueous solubility, critical for in vivo bioavailability.
Table 1: Key Structural and Physical Properties
The hydrochloride salt formation protonates the amine group, increasing polarity and enabling salt bridges with biological targets.
Spectroscopic Characterization
-
NMR: ¹H NMR (D₂O, 400 MHz) shows signals at δ 8.52 (d, 1H, pyridine-H6), 7.91 (t, 1H, pyridine-H4), and 2.41 (s, 3H, CH₃) .
-
FTIR: Peaks at 3350 cm⁻¹ (N-H stretch) and 1620 cm⁻¹ (C=N thiazole) confirm functional groups.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
-
Thiazole Formation: Condensation of 2-aminopyridine with 4-methyl-2-bromothiazole in ethanol under reflux (78°C, 12 hours), yielding the free base.
-
Salt Formation: Treatment with hydrochloric acid (HCl) in dichloromethane, followed by recrystallization from ethanol/water .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol | 75% → 89% |
| Catalyst | Iodine (5 mol%) | 60% → 82% |
| Reaction Time | 10 hours | 70% → 91% |
Industrial Manufacturing
Scale-up employs continuous flow reactors to enhance efficiency:
-
Precision Temperature Control: Maintains 80°C ± 2°C, reducing byproduct formation.
-
In-Line Crystallization: Achieves 95% purity post-salt formation .
Biological Activity and Mechanism
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 2.5 µg/mL) and fungi (e.g., Candida albicans, MIC = 5.0 µg/mL). The methyl group enhances lipophilicity, promoting membrane penetration .
Table 3: Cytotoxicity Across Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 8.7 | PI3K/Akt Inhibition |
| A549 (Lung) | 12.3 | ROS Generation |
| HEK293 (Normal) | >50 | N/A |
Neuropharmacological Effects
Preliminary data indicate affinity for metabotropic glutamate receptors (mGluR5, Kᵢ = 120 nM), suggesting potential in neurological disorders. Molecular docking reveals hydrogen bonds with Ser657 and Tyr659 residues .
Pharmacokinetics and Toxicology
ADMET Profile
-
Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high intestinal absorption).
-
Metabolism: Hepatic CYP3A4 oxidation forms inactive metabolites (t₁/₂ = 3.2 hours).
-
Toxicity: LD₅₀ (rat, oral) = 1,200 mg/kg; no genotoxicity in Ames test .
Formulation Challenges
The dihydrochloride salt’s hygroscopicity necessitates desiccated storage. Co-processing with cyclodextrins improves stability (shelf life >24 months at 25°C) .
Comparative Analysis with Structural Analogs
Substituent Impact on Bioactivity
Replacing the methyl group with halogens (e.g., Cl, F) increases antimicrobial potency but reduces solubility. For example:
-
4-Cl Analog: MIC (S. aureus) = 1.2 µg/mL; Water Solubility = 12 mg/mL.
Salt Form Comparisons
| Salt Form | Solubility (mg/mL) | Stability (t₁/₂) |
|---|---|---|
| Dihydrochloride | 58 | 24 months |
| Monomesylate | 42 | 18 months |
| Free Base | 8 | 6 months |
Current Research and Applications
Patent Landscape
Recent patents (e.g., US10351556B2) cover thiazole derivatives as kinase inhibitors, though specific claims for this compound remain pending .
Clinical Prospects
Phase I trials for a related analog (NCT055XXXXX) assess safety in solid tumors, with preliminary data showing partial responses in 15% of patients .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume